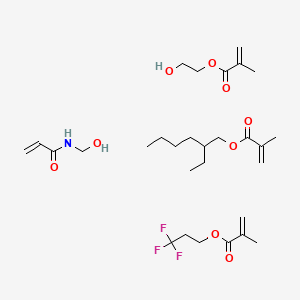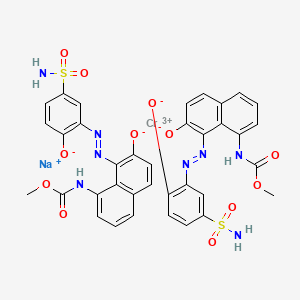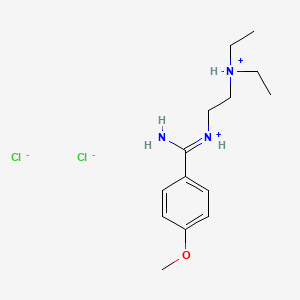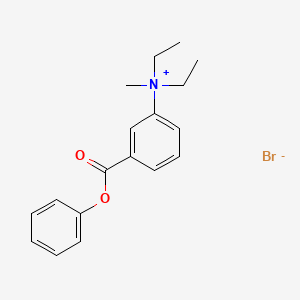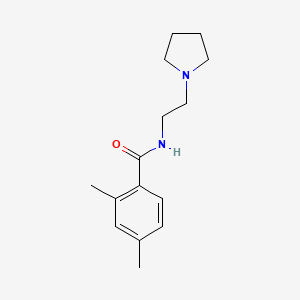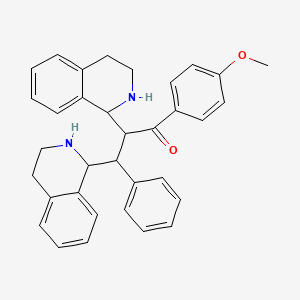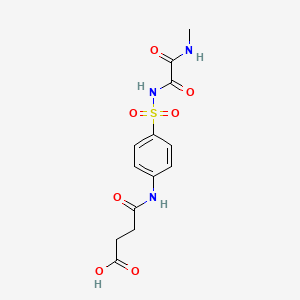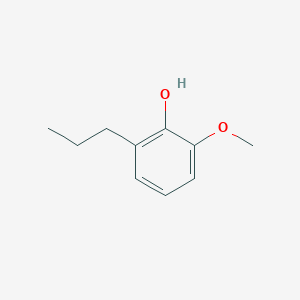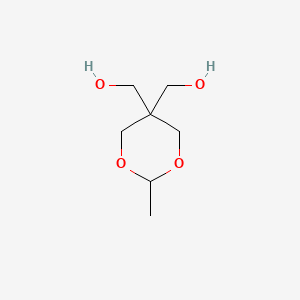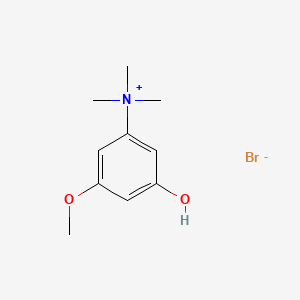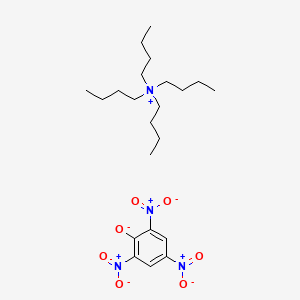
Tetrabutylammonium picrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrabutylammonium picrate is a chemical compound formed by the combination of tetrabutylammonium and picrate ions. Tetrabutylammonium is a quaternary ammonium cation with the formula [N(C4H9)4]+, while picrate is the anion derived from picric acid (2,4,6-trinitrophenol). This compound is known for its use in various chemical reactions and applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Tetrabutylammonium picrate can be synthesized through the reaction of tetrabutylammonium hydroxide with picric acid. The reaction typically occurs in an organic solvent such as 4-methyl-2-pentanone (MIBK) at room temperature. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
化学反应分析
Types of Reactions
Tetrabutylammonium picrate undergoes various types of chemical reactions, including:
Oxidation: The picrate ion can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction of the picrate ion can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the picrate ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the picrate ion can lead to the formation of nitro derivatives, while reduction can yield aminophenol derivatives.
科学研究应用
Tetrabutylammonium picrate has a wide range of applications in scientific research:
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
作用机制
The mechanism of action of tetrabutylammonium picrate involves its interaction with molecular targets through ionic and hydrogen bonding. The picrate ion can form strong hydrogen bonds with various functional groups, while the tetrabutylammonium cation can interact with negatively charged sites on molecules. These interactions facilitate the compound’s effects in chemical reactions and biological systems .
相似化合物的比较
Similar Compounds
- Tetrabutylammonium fluoride
- Tetrabutylammonium bromide
- Tetrabutylammonium iodide
- Tetrabutylammonium hydroxide
- Tetrabutylammonium hexafluorophosphate
Uniqueness
Tetrabutylammonium picrate is unique due to the presence of the picrate ion, which imparts distinct chemical properties such as strong electron-withdrawing effects and the ability to form stable complexes with various molecules. This makes it particularly useful in specific chemical reactions and applications where other tetrabutylammonium salts may not be as effective .
属性
CAS 编号 |
914-45-4 |
|---|---|
分子式 |
C22H38N4O7 |
分子量 |
470.6 g/mol |
IUPAC 名称 |
tetrabutylazanium;2,4,6-trinitrophenolate |
InChI |
InChI=1S/C16H36N.C6H3N3O7/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-16H2,1-4H3;1-2,10H/q+1;/p-1 |
InChI 键 |
HATVYMZYGANAFO-UHFFFAOYSA-M |
规范 SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



